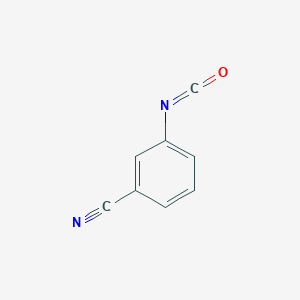

3-氰基苯基异氰酸酯

描述

3-Cyanophenyl isocyanate is a chemical compound that belongs to the family of organic isocyanates. Isocyanates are a group of highly reactive chemicals that contain the isocyanate group (-N=C=O). They are commonly used in the production of polyurethane foams, elastomers, and coatings. The cyanophenyl group attached to the isocyanate function adds to the reactivity and potential applications of the compound in various organic synthesis processes.

Synthesis Analysis

The synthesis of 3-cyanophenyl isocyanate-related compounds can involve various strategies. For instance, a Mn(III)-mediated cascade cyclization of 3-isocyano-[1,1'-biphenyl]-2-carbonitrile with arylboronic acid has been developed to construct pyrrolopyridine derivatives, which involves the formation of multiple bonds through a radical pathway . Additionally, the transformation of 3-formylcephem into its oxime and subsequent 1,3-dipolar cycloadditions with dipolarophiles can yield C-3 heterocyclic-substituted cephems, indicating the versatility of cyanophenyl isocyanate derivatives in cycloaddition reactions .

Molecular Structure Analysis

The molecular structure of cyanophenyl isocyanate derivatives has been studied using X-ray crystallography. For example, the molecular and crystal structure of trans and cis isomers of a 3-cyano-4-[2-(4-methoxyphenyl)vinyl]-6,6-dimethyl-5,6-dihydro-2H-pyran compound was determined, revealing that both compounds belong to the symmetry group C1 and have a distorted envelope conformation in the heterocyclic ring .

Chemical Reactions Analysis

Chemical reactions involving 3-cyanophenyl isocyanate derivatives are diverse. The three-component reaction between imidazoles, isocyanates, and cyanophenylacetylene under mild, solvent-free conditions yields functionalized imidazoles with high stereoselectivity . Cyclotrimerization reactions of phenyl isocyanate have been studied, leading to the formation of various products such as urethane, allophanate, urea, biuret, and isocyanurate . Furthermore, reactions with dipolar electrophilic reagents like phenyl isocyanate have been explored, demonstrating the potential for nucleophilic addition and cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-cyanophenyl isocyanate and its derivatives can be inferred from studies on related compounds. For example, the luminescence studies of phenyl isocyanate indicate that the lowest-energy excited state is of a molecular orbital excitation type, which is significant for understanding the photophysical properties of these compounds . The stability and reactivity of the cyclotrimerization products of phenyl isocyanate have also been examined, providing insights into the behavior of these compounds under different conditions .

科学研究应用

膦内盐反应:一项研究探讨了 3-(三苯基鏻基)丙酸酯与苯异氰酸酯等杂环累积烯的反应,突出了这些反应中的亲核加成和环加成方案 (Galkin 等人,2006 年)。

振动光谱和结构分析:对 2-氰基苯基异氰酸酯与羟胺反应产物的振动光谱的研究证明了其结构性质,有助于理解异氰酸酯化学 (Abbakumova 等人,1981 年)。

氰酸盐和异氰酸酯的发光研究:对包括苯异氰酸酯在内的各种氰酸盐和异氰酸酯的磷光光谱和寿命的研究,提供了对其激发态和发光特性的见解 (Rabalais 等人,1969 年)。

合成化合物中的抗癌活性:一项关于芳基异氰酸酯与特定三嗪酮反应的研究表明,合成化合物对各种癌细胞系具有显着的细胞抑制活性 (Voskoboynik 等人,2018 年)。

合成和环异构化:关于由苯异氰酸酯及其环状异构体合成邻氰基苯基氨基甲酸酯的研究,提供了对这些化合物的合成和转化的见解 (Vasil’eva 等人,1980 年)。

异腈和异硫氰酸酯的反应:一项研究考察了邻锂甲基苯基异腈与异氰酸酯之间的反应,导致形成各种化合物,包括吲哚-3-羧酰胺 (Ito 等人,1979 年)。

光学活性聚(苯基异氰酸酯):关于新型光学活性芳香族异氰酸酯及其聚合物的合成研究,有助于理解聚合物化学和手性材料 (Maeda 和 Okamoto,1998 年)。

热环化机理研究:对二苯基丁-1,3-二烯基异氰酸酯热环化的研究探讨了取代基对环化产物形成的影响,并提供了机理见解 (Chuang 等人,2011 年)。

异氰酸酯的醇解反应:一项关于异氰酸酯醇解的动力学和机理的研究揭示了反应途径和产物形成的重要方面 (Raspoet 等人,1998 年)。

在杂环化合物合成中的用途:关于在杂环化合物合成中使用氰基硫代甲酰胺的研究证明了异氰酸酯衍生物在有机合成中的多功能性 (El-Gaby 等人,2004 年)。

安全和危害

3-Cyanophenyl isocyanate is harmful in contact with skin, if inhaled, and if swallowed. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It causes serious eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

作用机制

Target of Action

3-Cyanophenyl isocyanate is an aromatic isocyanate

Mode of Action

The mode of action of 3-Cyanophenyl isocyanate involves the formation of urethane or urea linkages when it reacts with compounds containing active hydrogen atoms . This reaction is typically used in the production of polyurethane materials.

Biochemical Pathways

The compound has been used as a starting reagent in the synthesis of r/s-4-(3-chlorophenylaminocarbonylamino)-3,4-dihydro-2,2-dimethyl-2h-1-benzopyran and 1-(3-cyanophenyl)-3-(2-methoxy-6-pentadecylbenzyl)urea .

Result of Action

It’s known that the compound can cause sensitization by inhalation , and it may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Cyanophenyl isocyanate. For instance, the compound is sensitive to moisture , and adequate ventilation is recommended when handling it .

Disclaimer: This information is based on the current understanding and available literature on 3-Cyanophenyl isocyanate. The compound should be handled with care due to its potential health hazards. Always refer to the appropriate safety data sheets (SDS) for guidance on handling and use .

属性

IUPAC Name |

3-isocyanatobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O/c9-5-7-2-1-3-8(4-7)10-6-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHPVPMRNASEQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369842 | |

| Record name | 3-Cyanophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyanophenyl isocyanate | |

CAS RN |

16413-26-6 | |

| Record name | 3-Cyanophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-isocyanatobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

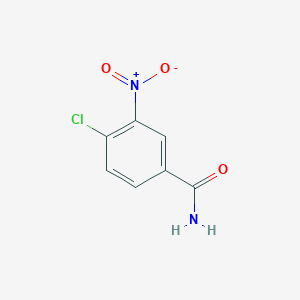

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

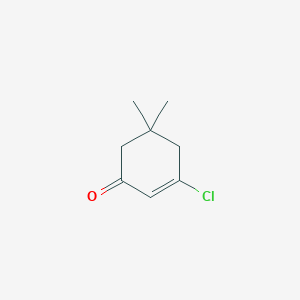

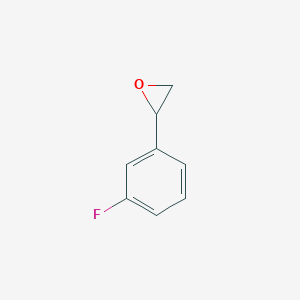

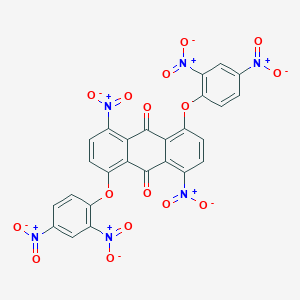

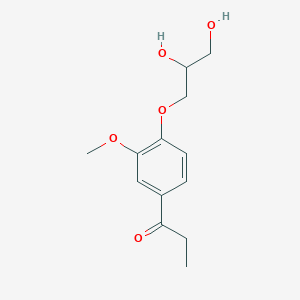

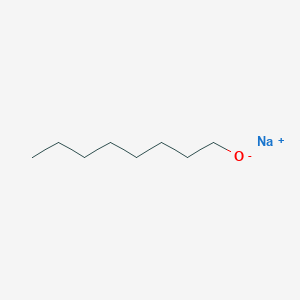

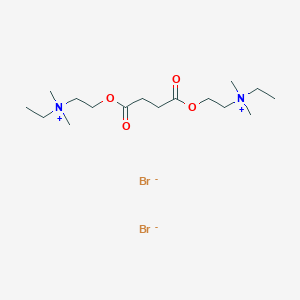

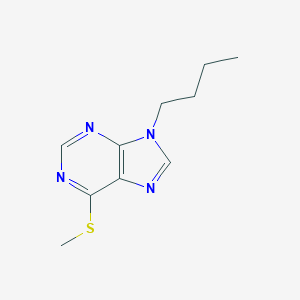

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Dioxaspiro[4.6]undecane](/img/structure/B92739.png)

![3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B92742.png)